The Origin of Efrotomycin: An In-depth Technical Guide
The Origin of Efrotomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrotomycin is a member of the elfamycin family of antibiotics, a class of natural products known for their potent antimicrobial activity. First isolated from the bacterium Nocardia lactamdurans (formerly Streptomyces lactamdurans), this complex polyketide has garnered significant interest for its unique mechanism of action and potential applications in both veterinary and human medicine.[1][2] This technical guide provides a comprehensive overview of the origin of efrotomycin, detailing its discovery, the microorganisms that produce it, its biosynthesis, and its mode of action. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers and professionals in the field of drug development.
Discovery and Producing Organisms
Efrotomycin was first reported in 1976 as a new antibiotic isolated from the fermentation broth of Streptomyces lactamdurans.[2] This soil-dwelling actinomycete was later reclassified as Nocardia lactamdurans.[1][3][4] More recently, new congeners of efrotomycin, designated efrotomycins A1-A4, have been isolated from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679, highlighting the expanding diversity of efrotomycin producers.[5][6]
Physicochemical Properties of Efrotomycin and its Congeners
The chemical formula of efrotomycin is C59H88N2O20. A summary of its key physicochemical properties is provided in the table below. While detailed physicochemical data for the newer congeners (A1-A4) is still emerging, some properties have been reported.
| Property | Efrotomycin | Efrotomycin A1 | Efrotomycin A2 | Efrotomycin A3 | Efrotomycin A4 |
| Molecular Formula | C59H88N2O20 | C58H86N2O19 | C58H86N2O19 | C58H86N2O20 | C58H86N2O20 |
| Molecular Weight | 1145.3 g/mol | Not specified | Not specified | Not specified | Not specified |
| Appearance | Amorphous yellow powder | Yellow amorphous solid | Yellow amorphous solid | Yellowish amorphous solid | Yellowish amorphous solid |
| Solubility | Soluble in methanol, ethanol, chloroform, methylene chloride, acetone, methylisobutyl ketone, and ethyl acetate. Insoluble in heptane and water. | Not specified | Not specified | Not specified | Not specified |
Biosynthesis of Efrotomycin
The biosynthesis of efrotomycin is a complex process involving a modular polyketide synthase (PKS) for the construction of the macrocyclic core, followed by glycosylation events. A key and unique feature of its structure is a pyridone ring, the origin of which has been a subject of investigation.
Pyridone Ring Formation
Studies in Nocardia lactamdurans have shown that the pyridone ring of efrotomycin is derived from the catabolism of uracil via the reductive pathway.[4] The end product of this pathway, β-alanine, is incorporated into the pyridone ring.[4]
Polyketide Backbone and Glycosylation
The large macrocyclic core of efrotomycin is assembled by a modular polyketide synthase (PKS). Following the formation of the polyketide aglycone, aurodox, glycosylation occurs. This involves the enzymatic attachment of sugar moieties, which is a critical final step in the biosynthesis.[7]
Efrotomycin Biosynthetic Gene Cluster (efr BGC)
The genes responsible for efrotomycin biosynthesis are organized in a biosynthetic gene cluster (BGC), designated as the efr BGC. The heterologous expression of the efr BGC from Amycolatopsis cihanbeyliensis in Streptomyces lividans has successfully led to the production of efrotomycin B1.[5] Further studies have identified a transporter gene, efrT, located outside the main BGC, which is believed to be a self-resistance determinant.[5]
Mechanism of Action
Efrotomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its primary molecular target is the Elongation Factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of translation.
Efrotomycin binds to EF-Tu, stabilizing the EF-Tu·GDP complex on the ribosome. This prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis. Specifically, it is believed to interfere with the conformational changes in EF-Tu that are necessary for its dissociation from the ribosome after GTP hydrolysis.
Antimicrobial Spectrum
Efrotomycin exhibits a narrow spectrum of activity, being most effective against certain Gram-positive and some Gram-negative bacteria.
| Bacterial Genus | Susceptibility |
| Moraxella | Susceptible[8] |
| Pasteurella | Susceptible[8] |
| Yersinia | Susceptible[8] |
| Haemophilus | Susceptible[8] |
| Streptococcus | Susceptible[8] |
| Corynebacterium | Susceptible[8] |
| Clostridium perfringens | Highly Susceptible[9] |
Experimental Protocols
Cultivation of Producing Organisms
1. Cultivation of Nocardia lactamdurans
-
Inoculum Preparation: Growth from a slant culture of N. lactamdurans is used to inoculate shake flasks or inoculum tanks. Maximum growth in shake flasks is typically reached in 2 to 4 days.
-
Fermentation: Submerged aerobic fermentation is carried out in an aqueous nutrient medium containing assimilable sources of carbon and nitrogen. Substantial antibiotic activity is generally obtained in 2 to 5 days.
-
Medium Optimization: The fermentation is sensitive to hard water, with calcium ions being inhibitory. The use of cottonseed flour as a component of a complex fermentation medium can also impact yield, with some lots containing high levels of calcium being detrimental.[1][3]
2. Cultivation of Amycolatopsis cihanbeyliensis DSM 45679
-
Growth Conditions: This halotolerant actinomycete is isolated from soil. It can be grown on modified Bennett's agar supplemented with 5% NaCl (w/v) and incubated at 28°C for 21 days.[10] The organism grows at 20-37°C and a pH range of 6-12, in the presence of 0-10% (w/v) NaCl.[6]
Isolation and Purification of Efrotomycin
A general procedure for the isolation of efrotomycin involves solvent extraction of the fermentation broth, followed by chromatographic purification. For the antibiotic produced by Nocardia argentinensis, a similar elfamycin, the following steps were employed:
-
Extraction: The fermentation broth is extracted with a solvent mixture such as chloroform:ethyl acetate.
-
Charcoal Treatment: The crude extract is treated with charcoal to remove impurities.
-
Chromatography: The treated extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and ethyl acetate.
Structure Elucidation
The structure of efrotomycin and its congeners has been determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms and the overall structure.[11][12][13][14][15]
Bioassays
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a standard measure of antimicrobial activity. A general protocol is as follows:
-
Bacterial Culture: The test bacterium is cultured in a suitable broth medium.
-
Serial Dilutions: The antibiotic is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions for the test bacterium.
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth occurs.[16]
2. In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system.
-
System Components: A cell-free extract (e.g., from E. coli or rabbit reticulocytes) containing ribosomes, tRNAs, amino acids, and energy sources is used.
-
Template: An mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added.
-
Inhibitor Addition: Efrotomycin is added at various concentrations.
-
Incubation: The reaction is incubated to allow for transcription (if a DNA template is used) and translation.
-
Detection: The amount of reporter protein synthesized is quantified, typically by measuring luminescence or fluorescence. A reduction in the signal in the presence of efrotomycin indicates inhibition of protein synthesis.[17][18][19][20]
3. EF-Tu GTPase Activity Assay
This assay measures the ability of EF-Tu to hydrolyze GTP, a key step in its function that is affected by efrotomycin.
-
Reaction Mixture: Purified EF-Tu is incubated with [γ-32P]GTP.
-
Addition of Effectors: The reaction can be performed in the presence or absence of ribosomes, tRNA, and efrotomycin.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Quenching: The reaction is stopped, typically by adding acid.
-
Analysis: The amount of hydrolyzed [γ-32P]GTP (released 32Pi) is separated from the unhydrolyzed nucleotide, often by thin-layer chromatography, and quantified.[21][22][23][24]
Conclusion
Efrotomycin remains a fascinating and important member of the elfamycin family of antibiotics. Its origin from diverse actinomycetes, its complex biosynthesis, and its specific mechanism of action targeting the essential bacterial protein EF-Tu make it a valuable subject for further research and development. The detailed information provided in this guide on its discovery, producing organisms, biosynthesis, and mechanism of action, along with quantitative data and experimental protocols, is intended to serve as a valuable resource for scientists working to unlock the full potential of this and other natural product-based antimicrobial agents. The continued exploration of efrotomycin and its congeners may lead to the development of new therapeutic strategies to combat the growing threat of antibiotic resistance.
References
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- 2. Efrotomycin, a new antibiotic from Streptomyces lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium inhibition of efrotomycin production by Nocardia lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biosynthetic origin of the pyridone ring of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Efrotomycin Congeners and Heterologous Expression-Based Insights into the Self-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amycolatopsis cihanbeyliensis sp. nov., a halotolerant actinomycete isolated from a salt mine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]
- 8. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ribosome-induced tuning of GTP hydrolysis by a translational GTPase - PMC [pmc.ncbi.nlm.nih.gov]
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